molecular formula C11H11FO4 B1294327 3-(3-Fluoro-4-methoxybenzoyl)propionic acid CAS No. 347-63-7

3-(3-Fluoro-4-methoxybenzoyl)propionic acid

Cat. No.: B1294327
CAS No.: 347-63-7
M. Wt: 226.2 g/mol
InChI Key: SNRFVYKMDZSFED-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxybenzoyl)propionic acid is a useful research compound. Its molecular formula is C11H11FO4 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87577. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

3-(3-Fluoro-4-methoxybenzoyl)propionic acid and related compounds have been utilized in the synthesis of various fluorinated heterocyclic compounds. For instance, a study demonstrated the effective use of 2-fluoro-3-methoxyacrylic acid and its derivatives in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing the versatility of these fluorinated building blocks in organic chemistry (Shi, Wang, & Schlosser, 1996).

Structural Studies and Crystallography

The compound has also been a subject of interest in structural studies and crystallography. A study focused on the molecular structure of a related compound, 3‐[3‐(4‐Methoxy­benzo­yl)thio­ureido]propionic acid, examining its conformation and intermolecular interactions, which are vital for understanding the compound's chemical behavior and potential applications (Ngah, Darman, & Yamin, 2006).

Synthesis of Key Fluoro Building Blocks

Further research has led to the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, which is derived from related compounds. This synthesis plays a crucial role in industrial and pharmaceutical chemistry, as these building blocks are pivotal in creating a wide range of fluorinated organic compounds (Yerande et al., 2014).

Safety and Hazards

“3-(3-Fluoro-4-methoxybenzoyl)propionic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRFVYKMDZSFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188250
Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-63-7
Record name 3-Fluoro-4-methoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 347-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87577
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Record name 3-(3-Fluoro-4-methoxybenzoyl)propionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluoro-4-methoxybenzoyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.886
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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